Oxyfluorfen-d5

Stable isotope labeling Internal standard Isotope dilution mass spectrometry

Procure Oxyfluorfen-d5 as your isotope-labeled internal standard to eliminate matrix-induced ion suppression in LC-MS/MS oxyfluorfen residue analysis. Unlike unlabeled analogs, its +5 Da mass shift enables co-elution with the native analyte, ensuring accurate recovery (70-120%) and precision (RSD ≤20%) as mandated by SANTE/11312/2021. Ideal for food, soil, and water testing labs demanding defensible quantification data.

Molecular Formula C15H11ClF3NO4
Molecular Weight 366.73 g/mol
Cat. No. B12054560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxyfluorfen-d5
Molecular FormulaC15H11ClF3NO4
Molecular Weight366.73 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]
InChIInChI=1S/C15H11ClF3NO4/c1-2-23-14-8-10(4-5-12(14)20(21)22)24-13-6-3-9(7-11(13)16)15(17,18)19/h3-8H,2H2,1H3/i1D3,2D2
InChIKeyOQMBBFQZGJFLBU-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxyfluorfen-d5 (Ethoxy-d5) Deuterated Analytical Standard for LC-MS/MS and GC-MS Pesticide Residue Quantification


Oxyfluorfen-d5 (CAS 2140327-69-9), also designated Oxyfluorfen-(ethoxy-d5), is a stable isotope-labeled analog of the diphenyl ether herbicide oxyfluorfen (CAS 42874-03-3) in which the five protons of the ethoxy group are replaced by deuterium atoms . The compound has the molecular formula C₁₅H₆D₅ClF₃NO₄ and a molecular weight of 366.73 g/mol, representing a +5.03 Da mass shift relative to the unlabeled parent compound (361.7 g/mol) . As a deuterated reference standard, it is supplied in neat form with specified isotopic purity exceeding 99.0 atom% D and is intended for use as an internal standard in isotope dilution mass spectrometry (IDMS) applications .

Why Unlabeled Oxyfluorfen or Structurally Related Internal Standards Cannot Substitute for Oxyfluorfen-d5 in Regulated Quantitative Analysis


The substitution of Oxyfluorfen-d5 with unlabeled oxyfluorfen or structurally related diphenyl ether herbicides (e.g., acifluorfen, lactofen, fomesafen) as an internal standard fundamentally compromises quantitative accuracy in LC-MS/MS and GC-MS workflows. Unlabeled oxyfluorfen is indistinguishable from the target analyte by mass spectrometry and therefore cannot serve as an internal standard for its own quantification [1]. Structurally related analogs exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the native analyte, failing to co-elute and thus unable to correct for matrix-specific ion suppression or enhancement . External calibration without isotope dilution, while procedurally simpler, provides no compensation for sample preparation losses or matrix effects, potentially yielding biased residue determinations that fail regulatory method validation criteria [2].

Oxyfluorfen-d5 Quantitative Differentiation Evidence: Comparator-Based Performance Metrics for Procurement Decision-Making


Ethoxy-Group Deuteration Enables Mass-Spectrometric Discrimination of Internal Standard from Native Analyte

Oxyfluorfen-d5 incorporates five deuterium atoms at the ethoxy moiety (ethoxy-d5), replacing the five hydrogen atoms present in unlabeled oxyfluorfen . This isotopic substitution yields a molecular weight of 366.73 g/mol compared to 361.7 g/mol for the native compound, creating a mass difference of +5.03 Da that is readily resolved by quadrupole mass analyzers in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes . Unlike unlabeled oxyfluorfen (Δ0 Da, indistinguishable from analyte), Oxyfluorfen-d5 enables simultaneous detection and quantitation of both the internal standard and the target analyte from a single injection without spectral overlap .

Stable isotope labeling Internal standard Isotope dilution mass spectrometry

Isotope Dilution Using Oxyfluorfen-d5 Compensates for Matrix Effects Uncorrected by External Calibration

In LC-MS/MS and GC-MS analysis, co-extracted matrix components can cause ion suppression or enhancement, producing biased quantification when external calibration is employed . The near-identical physicochemical properties of Oxyfluorfen-d5 relative to unlabeled oxyfluorfen ensure that both compounds experience equivalent extraction recovery, chromatographic behavior, and ionization efficiency . By spiking Oxyfluorfen-d5 into samples prior to extraction, the analyte-to-internal-standard response ratio inherently corrects for these matrix-induced variations, a capability not provided by external calibration methods that use matrix-matched standards prepared in blank matrix extract .

Matrix effect Ion suppression Isotope dilution Method validation

Certified Isotopic Purity >99.0 Atom% D Ensures Minimal Unlabeled Analyte Contamination for Accurate Calibration

The utility of a deuterated internal standard depends critically on the absence of unlabeled analyte contamination, which would introduce positive bias in quantification. Vendor specifications for Oxyfluorfen-d5 include isotopic purity exceeding 99.0 atom% D as verified by mass spectrometry, and HPLC purity exceeding 99.0% (WITEGA) or ≥98.0% (Sigma-Aldrich PESTANAL® grade) . These specifications provide documented, batch-specific purity data that support method validation documentation and regulatory submission requirements.

Isotopic purity Analytical standard Quality specification

Deuterated Internal Standard Selection Involves Retention Time Consistency Considerations Relative to ¹³C-Labeled Alternatives

While deuterated internal standards are widely employed, literature evidence indicates that deuterium substitution can produce measurable chromatographic retention time shifts relative to the native analyte due to differences in hydrophobicity between C-D and C-H bonds [1]. ¹³C-labeled internal standards generally exhibit retention times more closely matched to the unlabeled analyte. However, for diphenyl ether herbicides including oxyfluorfen, the deuterium labeling at the ethoxy moiety (remote from strong hydrogen-bonding interactions) typically results in retention time differences that remain within analytical acceptance criteria for co-elution [1]. Vendor documentation for Oxyfluorfen-d5 asserts consistent retention behavior, even in complex extracts .

Chromatographic behavior Retention time shift Internal standard selection

Oxyfluorfen-d5 Recommended Procurement and Application Scenarios for Regulated Pesticide Residue Analysis


Food and Feed Safety Residue Monitoring Programs (ISO 17025 / GLP)

Contract testing laboratories and regulatory agencies quantifying oxyfluorfen residues in fruits, vegetables, grains, and processed foods should procure Oxyfluorfen-d5 as the isotope-labeled internal standard for LC-MS/MS multiresidue methods. The compound enables matrix effect correction per SANTE/11312/2021 guidelines and supports compliance with method validation criteria for recovery (70-120%) and precision (RSD ≤20%). Sigma-Aldrich PESTANAL® grade (≥98.0% HPLC purity) is specifically formulated for this application .

Environmental Fate and Soil Dissipation Studies

Environmental research laboratories investigating oxyfluorfen persistence in soil (reported half-life: 30-40 days [1]) require accurate quantification at low residue concentrations (low ng/g or µg/kg levels). Oxyfluorfen-d5 as an internal standard compensates for extraction variability from complex soil matrices and enables reliable measurement of degradation kinetics over time. The compound supports both targeted quantitative analysis and confirmatory identification via ion ratio monitoring .

Water Quality Monitoring and Groundwater Protection Programs

Oxyfluorfen has been detected in agricultural watersheds and exhibits low water solubility (0.116 mg/L) but high soil adsorption (log Kow = 4.47). Laboratories performing water quality monitoring for diphenyl ether herbicides should use Oxyfluorfen-d5 to achieve method detection limits in the low ng/L range while correcting for matrix effects from dissolved organic matter. The deuterated standard enables trace-level quantification that external calibration methods cannot reliably achieve .

Multi-Residue Pesticide Screening Method Development and Validation

Analytical method developers establishing LC-MS/MS methods for simultaneous quantification of multiple herbicides (including oxyfluorfen alongside acifluorfen, fomesafen, lactofen, and other diphenyl ethers) benefit from Oxyfluorfen-d5 as a compound-specific internal standard. The 5-Da mass shift provides sufficient separation from the native analyte while avoiding spectral interference with other analytes in the same retention time window. WITEGA PS362 (>99.0% isotopic purity) and Sigma-Aldrich PESTANAL® grades are suitable for method validation protocols requiring documented purity and stability data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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